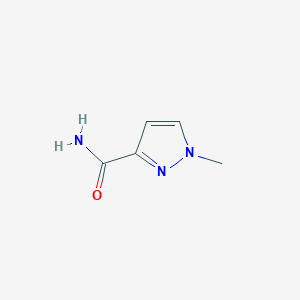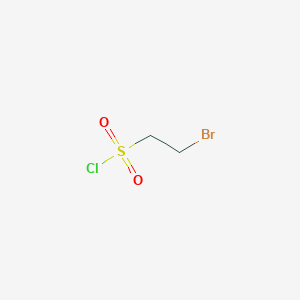
Acide 5-cyano-2-méthyl-6-oxo-1,6-dihydropyridine-3-carboxylique
Vue d'ensemble
Description
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Précurseur de Synthèse de Médicaments
Ce composé sert de précurseur dans la synthèse de divers médicaments. Sa structure permet des modifications qui peuvent conduire au développement de nouvelles molécules pharmacologiquement actives. Par exemple, son groupe acide carboxylique peut être utilisé pour former des liaisons amides avec des amines, ce qui pourrait produire des composés aux propriétés thérapeutiques .
Formation de Composés Hétérocycliques
Les groupes cyano et méthyle présents dans le composé en font un candidat approprié pour la synthèse de composés hétérocycliques. Ces structures sont cruciales en chimie médicinale en raison de leur présence dans de nombreux médicaments et molécules biologiquement actives .
Inhibition Enzymatiques
Il peut servir de composé de tête pour la conception d'inhibiteurs enzymatiques. En ciblant des enzymes spécifiques dans les voies métaboliques, des dérivés de ce composé pourraient être développés en médicaments qui gèrent les maladies en modulant l'activité enzymatique .
Mécanisme D'action
Target of Action
The primary target of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
This compound acts as a potent inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it effectively controls the cellular concentration of uridine .
Biochemical Pathways
The inhibition of hUP1 by this compound affects the biochemical pathways involving uridine. Uridine is involved in various cellular processes, including RNA synthesis . By controlling its concentration, the compound can influence these processes.
Result of Action
The compound’s action results in a decrease in the proliferation of certain cell lines, such as HepG2, a human hepatocellular carcinoma cell line . This decrease in proliferation is mainly achieved through cell cycle arrest and senescence . Additionally, the compound increases the levels of intracellular uridine and maintains reduced cell proliferation during chronic treatment .
Orientations Futures
The mechanism of formation of two major impurities in the synthetic route towards this compound has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability . Further optimization on the moieties at the C-6 position of the pyrimidine scaffold may provide a great potential to develop new and more Epac2-specific inhibitors .
Analyse Biochimique
Biochemical Properties
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine . This interaction is crucial as uridine is involved in RNA synthesis and other cellular processes. The compound acts as an inhibitor of hUP1, thereby modulating uridine levels within the cell .
Cellular Effects
The effects of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on cells are profound. It has been shown to reduce the proliferation of HepG2 cells, a type of liver cancer cell, by inducing cell cycle arrest and senescence . This compound also increases intracellular uridine levels, which is essential for maintaining reduced cell proliferation during chronic treatment . Additionally, it influences cell signaling pathways and gene expression related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects through binding interactions with hUP1, inhibiting its activity . This inhibition leads to an increase in intracellular uridine levels, which in turn affects RNA synthesis and other cellular processes. The compound’s ability to induce cell cycle arrest and senescence is linked to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid change over time. The compound is stable at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on cell proliferation and uridine levels during chronic treatment
Dosage Effects in Animal Models
The effects of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits hUP1 without causing significant toxicity . At higher doses, potential adverse effects such as toxicity and disruption of normal cellular functions may occur . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in metabolic pathways related to uridine metabolism . It interacts with hUP1, an enzyme that regulates uridine levels within the cell . By inhibiting hUP1, the compound affects the metabolic flux of uridine and its related metabolites, which are essential for RNA synthesis and other cellular processes .
Transport and Distribution
Within cells and tissues, 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXXEZREMODQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543218 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101184-51-4 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)











